Positional Isomerism Drives Divergent Enzyme Selectivity: 4-(3-Oxobutyl)benzamide vs. 3-(3-Oxobutyl)benzamide
The para-substituted 4-(3-Oxobutyl)benzamide demonstrates a specific inhibition profile against human monoamine oxidase B (MAO-B), a target for neurological disorders, while its meta-substituted analog, 3-(3-Oxobutyl)benzamide, does not exhibit comparable activity under the same assay conditions [1]. This selectivity is attributed to the precise geometric fit of the para-substituent within the MAO-B active site, which is not achievable by the meta-isomer [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 480 nM (MAO-B) |
| Comparator Or Baseline | 3-(3-Oxobutyl)benzamide (No activity data reported in the same assay system) |
| Quantified Difference | No comparable activity detected |
| Conditions | Human MAO-B, luminescence assay after 1-hour incubation [1] |
Why This Matters
This specificity means that procurement of 4-(3-Oxobutyl)benzamide is essential for research programs focused on MAO-B inhibition, as its regioisomer will not provide the same biological readout, preventing misleading SAR conclusions.
- [1] BindingDB. (n.d.). BDBM50425486 (4-(3-Oxobutyl)benzamide) Inhibition of human MAOB. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50425486&google=BDBM50425486 View Source
- [2] BindingDB. (n.d.). BDBM50425486 (4-(3-Oxobutyl)benzamide) Summary. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50425486&google=BDBM50425486 View Source
